
Methyl (1-methylpiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is part of the carbamate family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (1-methylpiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl (1-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides
Mécanisme D'action
The mechanism of action of methyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different biological activities.
Ethyl (1-methylpiperidin-3-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Phenyl (1-methylpiperidin-3-yl)carbamate: A compound with a phenyl group, offering different chemical and biological properties
Uniqueness
Methyl (1-methylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbamate group make it a versatile compound in various applications, from organic synthesis to drug design .
Propriétés
Numéro CAS |
183483-10-5 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl N-(1-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10-5-3-4-7(6-10)9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11) |
Clé InChI |
HYQYNBCUHXUWGO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
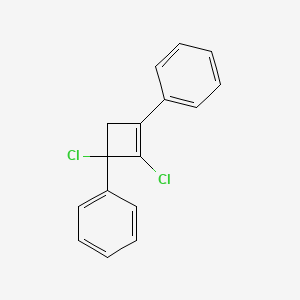
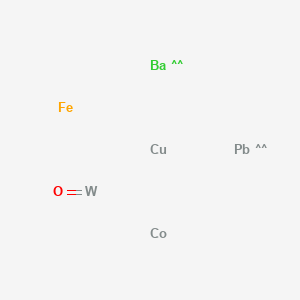
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

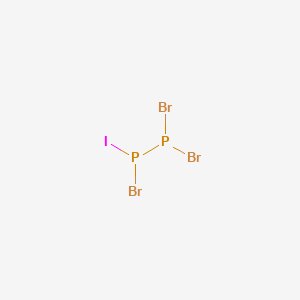
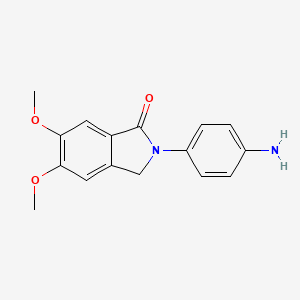
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
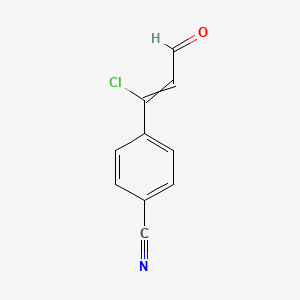

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

